molecular formula C19H22FN3O2 B5054278 N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5054278
M. Wt: 343.4 g/mol
InChI Key: YOENUBYVNFLPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as FMPA, is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and psychiatric disorders.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of various diseases. In cancer research, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatric disorders, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.

Mechanism of Action

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide exerts its effects by binding to the serotonin and dopamine receptors in the brain. It also inhibits the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to modulate the activity of various ion channels and transporters in the brain.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In the brain, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide reduces oxidative stress and inflammation by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines. N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide also modulates the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and cognition.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. It has also been shown to have low toxicity and good bioavailability. However, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. It also has poor solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide derivatives with improved stability and solubility. Another area of interest is the identification of new target sites for N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in the brain. Additionally, the potential use of N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in combination with other drugs for the treatment of cancer and neurological disorders is an area of active research. Finally, the development of new assays to study the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is also an area of interest.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a compound that has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer, neuroprotective, and psychiatric effects. N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide exerts its effects by binding to the serotonin and dopamine receptors, inhibiting the activity of monoamine oxidase, and modulating the activity of various ion channels and transporters in the brain. N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, including the development of new derivatives, identification of new target sites, and the use of N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in combination with other drugs.

Synthesis Methods

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a two-step process. The first step involves the synthesis of 2-(2-fluorophenyl)acetic acid by reacting 2-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride. The second step involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methoxyphenyl)piperazine in the presence of thionyl chloride to yield N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19(24)21-16-7-3-2-6-15(16)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOENUBYVNFLPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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